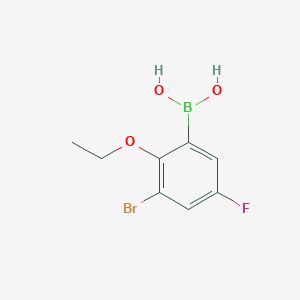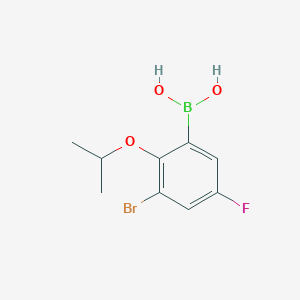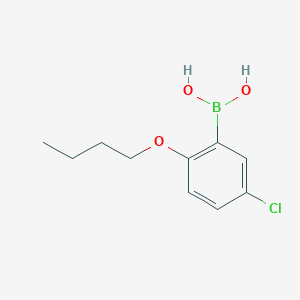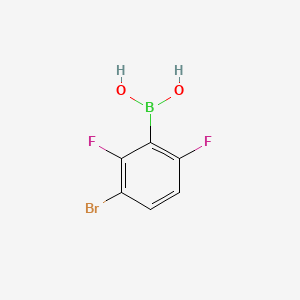![molecular formula C18H23BO3 B1284302 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid CAS No. 1072951-67-7](/img/structure/B1284302.png)
4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid
Overview
Description
4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid (4-TBMPA) is an organoboronic acid that has been used in various scientific research applications. It has found uses in the synthesis of organic molecules, and in the study of biochemical and physiological mechanisms. The purpose of
Scientific Research Applications
Antioxidant Synthesis
A study by Guo et al. (2020) describes the synthesis of a new antioxidant using related compounds, highlighting the potential for derivatives of 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid in antioxidant development. The synthesized compound demonstrates high yield and purity, suggesting effectiveness in stabilizing organic materials against oxidative degradation (Guo et al., 2020).
Oxidation Studies
Shimizu et al. (1990) conducted oxidation studies using similar compounds, which can provide insights into the oxidative behavior and potential applications of this compound in various chemical processes (Shimizu et al., 1990).
Synthetic Studies for Marine Drugs
Li et al. (2013) explored the synthesis of key intermediates for antitumor antibiotics, showcasing the role of similar compounds in the development of potential marine drugs. This suggests a possible application of this compound in the synthesis of novel therapeutic agents (Li et al., 2013).
Spin Interaction Studies in Zinc Complexes
Research by Orio et al. (2010) on spin interactions in zinc complexes of related Schiff and Mannich bases can inform the understanding of magnetic properties and potential electronic applications of this compound derivatives (Orio et al., 2010).
Tetranuclear and Pentanuclear Compounds Synthesis
Yadav et al. (2015) synthesized tetranuclear and pentanuclear compounds, demonstrating the potential of similar compounds in the synthesis of complex metal structures, which could be applicable in materials science and nanotechnology (Yadav et al., 2015).
Phenol Alkylation Catalyst Studies
Elavarasan et al. (2011) investigated the use of related compounds as catalysts in phenol alkylation, indicating potential catalytic applications for this compound in organic synthesis (Elavarasan et al., 2011).
Conformational Analysis
Valiakhmetova et al. (2010) performed a conformational analysis of similar boronic acid esters, providing valuable information that could guide the design and synthesis of new compounds involving this compound (Valiakhmetova et al., 2010).
Suzuki–Miyaura Reaction Studies
Ten et al. (2018) utilized a similar compound in Suzuki–Miyaura reactions, suggesting potential applications of this compound in organic synthesis and the formation of novel organic materials (Ten et al., 2018).
Supramolecular Assemblies Design
Pedireddi and Seethalekshmi (2004) reported on supramolecular assemblies involving phenylboronic acids, hinting at the role of this compound in the construction of complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Catalytic Promiscuity in Copper(II)-Mannich Base Complex
Dasgupta et al. (2020) explored the catalytic properties of a copper(II)-Mannich base complex, providing insights into the potential catalytic applications of similar compounds in various chemical reactions (Dasgupta et al., 2020).
Properties
IUPAC Name |
[4-[(4-tert-butyl-2-methylphenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO3/c1-13-11-15(18(2,3)4)7-10-17(13)22-12-14-5-8-16(9-6-14)19(20)21/h5-11,20-21H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUGDQNAZFDADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584900 | |
| Record name | {4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-67-7 | |
| Record name | B-[4-[[4-(1,1-Dimethylethyl)-2-methylphenoxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1284231.png)









